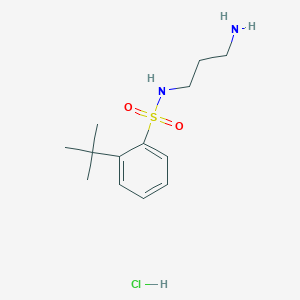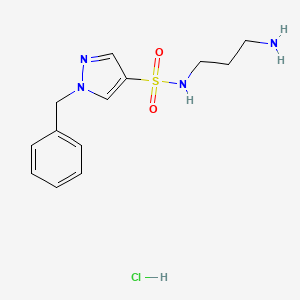
N-(3-aminopropyl)-2-tert-butylbenzenesulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-aminopropyl)-2-tert-butylbenzenesulfonamide;hydrochloride, commonly known as tetrabutylammonium sulfonamide, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a sulfonamide derivative that is widely used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of tetrabutylammonium sulfonamide is not fully understood. However, it is believed to act as a base in organic synthesis reactions, deprotonating the reactants and facilitating the formation of new bonds. As a catalyst, it is thought to interact with the reactants, lowering the activation energy required for the reaction to occur.
Biochemical and Physiological Effects:
Tetrabutylammonium sulfonamide has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and should be handled with care. It can cause skin and eye irritation and can be harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tetrabutylammonium sulfonamide in lab experiments is its ability to facilitate the formation of carbon-carbon bonds, which is essential in many organic synthesis reactions. It is also relatively easy to handle and is readily available. However, its toxicity and potential hazards should be taken into consideration when handling it in the lab.
Orientations Futures
There are several future directions for research involving tetrabutylammonium sulfonamide. One area of interest is the development of new synthetic routes and applications for this compound. Another area of research is the study of its mechanism of action and potential uses as a catalyst in other chemical reactions. Additionally, there is potential for the development of new derivatives of tetrabutylammonium sulfonamide with improved properties and lower toxicity.
Méthodes De Synthèse
Tetrabutylammonium sulfonamide can be synthesized by reacting tetrabutylammonium hydroxide with benzenesulfonyl chloride in the presence of a solvent such as dichloromethane. The resulting product is then treated with 3-aminopropylamine to yield the final product, tetrabutylammonium sulfonamide hydrochloride.
Applications De Recherche Scientifique
Tetrabutylammonium sulfonamide has been widely used in scientific research as a reagent in organic synthesis reactions. It is particularly useful in reactions that involve the formation of carbon-carbon bonds, such as the aldol condensation and Michael addition reactions. It has also been used as a catalyst in various chemical reactions, including the oxidation of alcohols and the reduction of ketones.
Propriétés
IUPAC Name |
N-(3-aminopropyl)-2-tert-butylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S.ClH/c1-13(2,3)11-7-4-5-8-12(11)18(16,17)15-10-6-9-14;/h4-5,7-8,15H,6,9-10,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIUQGUKUXIJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1S(=O)(=O)NCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone](/img/structure/B7640541.png)
![N-ethyl-1-[4-fluoro-2-(trifluoromethyl)benzoyl]piperidine-3-carboxamide](/img/structure/B7640546.png)
![N-[4-fluoro-2-(propan-2-ylamino)phenyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7640567.png)
![2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7640570.png)

![5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640576.png)
![5-(furan-2-yl)-N-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640588.png)

![1-amino-N-[(2-chloro-4-fluorophenyl)methyl]-N-methylcyclopentane-1-carboxamide](/img/structure/B7640615.png)



![N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide;hydrochloride](/img/structure/B7640640.png)
![6-[4-Anilino-4-(hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7640646.png)